(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Overview
Description
This compound is a derivative of lipoic acid, which is a compound involved in energy metabolism . It also contains a trimethylammonium chloride group, which is a common component in certain types of surfactants and phase transfer catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information on the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the conditions under which it is used. The amide bond could potentially undergo hydrolysis or aminolysis reactions, while the trimethylammonium group could participate in phase transfer catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its structure and the presence of functional groups .Scientific Research Applications
Mechanism of Action in Antitumor Compounds
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride may have relevance in the study of antitumor drugs, particularly in understanding the role of hydrogen bonding in their mechanism of action. Although the exact compound isn't directly studied, related research underscores the importance of hydrogen bonding in the reactions of platinum antitumor drugs, where the N-H group in the amine seems crucial for activity and interaction with nucleic acids over proteins (Reedijk, 1992).
Coordination Chemistry and Ligand Applications
The compound's structure, which includes a sulfur-containing moiety, may contribute to its applications in coordination chemistry. Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share structural similarities, shows their extensive applications as ligands in coordination chemistry and highlights the significance of nitrogen substituents in intra- and intermolecular hydrogen-bonding interactions (Saeed, Flörke, & Erben, 2014).
Biological Monitoring of Occupational Exposure
While not directly related to (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, studies on the urinary excretion of solvents provide insights into the biological monitoring of occupational exposure to various chemicals. This research can be pivotal for understanding the biological impact of exposure to complex chemicals in professional settings (Gobba et al., 1997).
Biogenic Amines in Fish Safety and Quality
The relevance of amines in food safety, particularly in fish, might intersect with the study of (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride due to the compound's amine structure. Biogenic amines are critical in determining fish safety and quality, and their role in intoxication, spoilage, and nitrosamine formation is a significant area of study (Bulushi et al., 2009).
Safety And Hazards
Future Directions
properties
CAS RN |
1808266-58-1 |
---|---|
Product Name |
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride |
Molecular Formula |
C13H26ClNO2S2 |
Molecular Weight |
327.93 |
IUPAC Name |
(R)-2-((5-(1,2-dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride |
InChI |
InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI Key |
QMADNKDMPGZUKN-UTONKHPSSA-M |
SMILES |
C[N+](C)(C)CCOC(CCCC[C@H]1SSCC1)=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EV-06; alpha-LACE; EV06; alphaLACE; EV 06; alpha LACE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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